molecular formula C12H14N2O3S B2607742 N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)isoxazole-5-carboxamide CAS No. 1234865-25-8

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)isoxazole-5-carboxamide

Cat. No.: B2607742
CAS No.: 1234865-25-8
M. Wt: 266.32
InChI Key: PPLNCFBTBQJJEW-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)isoxazole-5-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)isoxazole-5-carboxamide typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of Thiophen-3-ylmethyl Group: This can be achieved through a nucleophilic substitution reaction where the thiophen-3-ylmethyl group is introduced to the isoxazole ring.

    Attachment of 2-Methoxyethyl Group: The final step involves the attachment of the 2-methoxyethyl group to the nitrogen atom of the isoxazole ring through an alkylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)isoxazole-5-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The isoxazole ring and thiophene group are known to interact with various molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Compounds like 3,5-dimethylisoxazole and 4-isoxazolecarboxylic acid.

    Thiophene Derivatives: Compounds like thiophene-2-carboxamide and 2-thiophenemethanol.

Uniqueness

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)isoxazole-5-carboxamide is unique due to the combination of its isoxazole ring, thiophene group, and methoxyethyl substituent. This unique structure may confer specific biological activities and chemical properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-16-6-5-14(8-10-3-7-18-9-10)12(15)11-2-4-13-17-11/h2-4,7,9H,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLNCFBTBQJJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CSC=C1)C(=O)C2=CC=NO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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